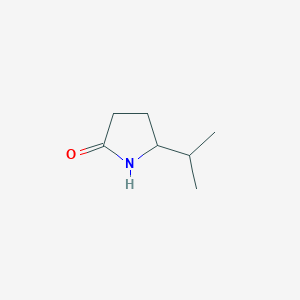
5-(Propan-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Propan-2-yl)pyrrolidin-2-one, also known as (5S)-5-(propan-2-yl)pyrrolidin-2-one, is a chemical compound with the CAS Number 139564-41-3 . It has a molecular weight of 127.19 . The compound is a powder and has a melting point of 64-65°C .
Synthesis Analysis
The synthesis of pyrrolidin-2-ones, including this compound, can be achieved through various methods. One such method involves a cascade reaction of N-substituted piperidines . This process includes the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of the compound is further characterized by the presence of a propan-2-yl group attached to the 5-position of the pyrrolidin-2-one ring .Chemical Reactions Analysis
The formation of pyrrolidin-2-ones, including this compound, involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 64-65°C . It has a molecular weight of 127.19 .Applications De Recherche Scientifique
DNA Interaction and Anticancer Activity
A novel compound, synthesized using microwave-assisted methods, demonstrated DNA intercalative activity as a human topoisomerase IIα catalytic inhibitor. This compound exhibits stronger activity and less DNA toxicity compared to etoposide, a known topoisomerase II poison. Notably, it possesses caspase 3-independent anticancer activity, distinguishing it from etoposide and highlighting its potential as a novel anticancer agent (Jeon et al., 2017).
Synthesis of Pyrrolidin-2-ones
Research into the synthesis of 1,5-disubstituted pyrrolidin-2-ones through nucleophilic substitution has provided a methodology for producing compounds with potential biological activity. These compounds are prepared from dimethoxy-dihydrofuran, primary amines, and benzotriazole, yielding pyrrolidin-2-one derivatives with diverse functional groups (Katritzky et al., 2000).
Chiral Synthesis and Enantioenrichment
The synthesis of enantio-enriched 5-(1-hydroxyalkyl)-5-methyl-5H-furan-2-ones using a chiral pyrrolidine demonstrates the potential for creating compounds with specific stereochemical configurations. This process involves aldol condensation and acylation-reduction sequences, highlighting the versatility of pyrrolidin-2-ones in asymmetric synthesis (Bruyère et al., 2003).
Excited-state Intramolecular Proton Transfer
Studies on the excited-state intramolecular proton transfer (ESIPT) in pyrrolidin-2-yl-containing systems reveal insights into the effects of ring structure on proton transfer processes. This research contributes to the understanding of molecular dynamics and electronic structure calculations, which are crucial for designing ESIPT systems (Li et al., 2018).
Organocatalysis and Continuous-Flow Chemistry
The development of silica-supported 5-(pyrrolidin-2-yl)tetrazole for continuous-flow aldol reactions demonstrates the application of pyrrolidin-2-ones in green chemistry. This research showcases the use of pyrrolidin-2-yl derivatives as catalysts in environmentally benign processes, offering good stereoselectivities and conversion efficiencies (Bortolini et al., 2012).
Safety and Hazards
The safety information for 5-(Propan-2-yl)pyrrolidin-2-one indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
Pyrrolidine derivatives have been found to interact with various biological targets . For instance, Beta-secretase 1 (BACE1), an enzyme responsible for the proteolytic processing of the amyloid precursor protein (APP), has been identified as a potential target .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the different binding modes to enantioselective proteins .
Biochemical Pathways
It’s known that pyrrolidine derivatives can influence various biochemical pathways . For instance, the interaction with BACE1 can lead to the generation of amyloid-β (Aβ) peptides .
Pharmacokinetics
The physicochemical parameters of pyrrolidine derivatives can influence their pharmacokinetic properties .
Result of Action
Pyrrolidine derivatives have been found to exhibit various biological activities .
Analyse Biochimique
Biochemical Properties
Pyrrolidine derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific structural characteristics of the compound .
Cellular Effects
Pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrrolidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, depending on factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 5-(Propan-2-yl)pyrrolidin-2-one at different dosages in animal models have not been extensively studied. Similar compounds have been shown to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Pyrrolidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to interact with transporters or binding proteins, which can affect their localization or accumulation .
Subcellular Localization
Similar compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
5-propan-2-ylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-5(2)6-3-4-7(9)8-6/h5-6H,3-4H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASLVFGXHJQWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81659-64-5 |
Source


|
| Record name | 5-(propan-2-yl)pyrrolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(3-fluorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2766936.png)

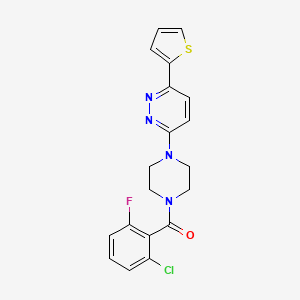
![2-[4-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2766940.png)
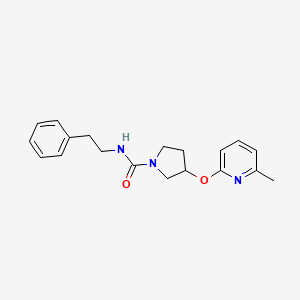
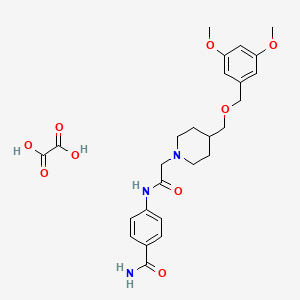

![N-benzyl-3-((2,5-dimethylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2766950.png)
![ethyl 4-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}sulfonyl)piperazine-1-carboxylate](/img/structure/B2766951.png)
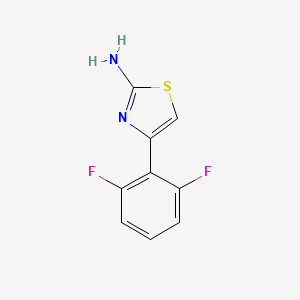
![3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal oxime](/img/structure/B2766954.png)
![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2766955.png)
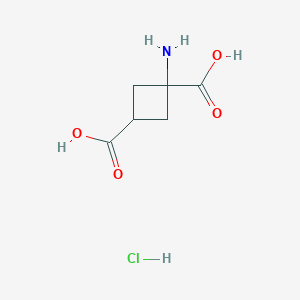
![Methyl 2-[4-amino-3-benzyl-5-(2-chloroacetyl)-2,6-dioxopyrimidin-1-yl]acetate](/img/structure/B2766957.png)